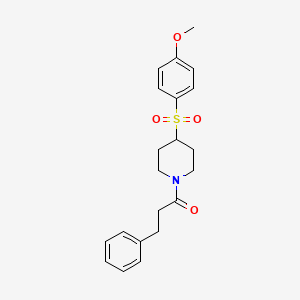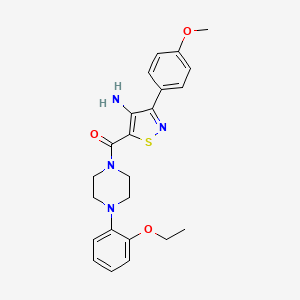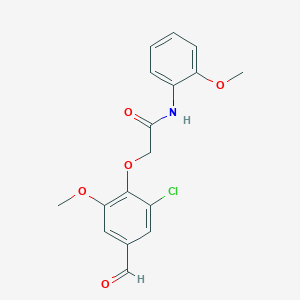![molecular formula C13H21N3O3 B2936634 tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1330765-07-5](/img/structure/B2936634.png)
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrazolopyridine derivative with a tert-butyl group, a hydroxymethyl group, and a carboxylate group. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused with a pyridine ring. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The hydroxymethyl group (-CH2OH) is a functional group consisting of a hydroxyl group attached to a methyl group, which could make the compound polar. The carboxylate group (-COO-) is a common functional group in organic chemistry, often associated with acidic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused pyrazole and pyridine rings, with the various substituents (tert-butyl, hydroxymethyl, and carboxylate) attached at the appropriate positions. The exact structure would depend on the specific locations of these substituents on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolopyridine core and the various functional groups. The carboxylate group could potentially undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar hydroxymethyl and carboxylate groups could increase its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-11-9(7-16)10(8-17)14-15(11)4/h17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZNSRVOJMBRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)
![2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2936556.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)

![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)

![3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2936571.png)
![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)